Scientific Field: Organic Chemistry Application Summary: The compound’s structure suggests utility in organic synthesis, particularly in the synthesis of new calix4arene derivatives . Methods of Application: Typically involves reactions under controlled conditions using various catalysts and reagents. Results Summary: The outcomes often include the successful synthesis of target molecules with potential for further chemical modifications.
Scientific Field: Medicinal Chemistry Application Summary: Derivatives of the compound may exhibit cytotoxic activity against various human cancer cells . Methods of Application: Involves bioassays and cell culture experiments to test the efficacy of the derivatives. Results Summary: Some derivatives show dose-dependent inhibition of cancer cell proliferation, with IC50 values indicating potency .
Scientific Field: Polymer Science Application Summary: The brominated alkyl chain could be used to modify polymers, enhancing their properties. Methods of Application: Chemical grafting onto polymer chains in the presence of a suitable catalyst. Results Summary: Modified polymers may exhibit improved flame retardancy or mechanical properties.
Scientific Field: Biology Application Summary: Phenolic compounds like 4-(3-bromopropyl)-1,2-dichloroBenzene may have antioxidant, antimicrobial, and anti-inflammatory properties. Methods of Application: In vitro studies using relevant biological assays to measure these activities. Results Summary: Potential identification of biological activities that could lead to therapeutic applications.
Scientific Field: Material Science Application Summary: Brominated compounds are often used as flame retardants in various materials. Methods of Application: Incorporation into materials during the manufacturing process. Results Summary: Enhanced resistance to ignition and slower burning rates in treated materials.
Scientific Field: Analytical Chemistry Application Summary: The compound could serve as a standard or reagent in analytical procedures. Methods of Application: Utilization in chromatography, spectroscopy, or other analytical techniques. Results Summary: Precise quantification or identification of chemical species in complex mixtures.
Scientific Field: Material Chemistry Application Summary: Compounds like 3-Bromopropyltrichlorosilane are used for surface modification of materials . Methods of Application: This involves chemical reactions that bind the compound to the surface, altering its properties. Results Summary: The modified surfaces can exhibit changes in hydrophobicity, adhesion, and other characteristics important for industrial applications.
Scientific Field: Physical Chemistry Application Summary: Bromopropyl-containing compounds can be employed in the preparation of nonlinear optically active chromophoric multilayers . Methods of Application: This includes the synthesis of coupling agents and subsequent layering on substrates. Results Summary: The resulting materials can show enhanced optical properties, useful in devices like modulators and switches.
Scientific Field: Supramolecular Chemistry Application Summary: Bromopropylamine derivatives are utilized in the synthesis of rotaxanes, which have applications in molecular machines . Methods of Application: This involves complex organic syntheses with precise control over reaction conditions. Results Summary: The creation of these structures is a step towards the development of nanoscale mechanical devices.
4-(3-bromopropyl)-1,2-dichlorobenzene is an organic compound with the molecular formula C₉H₉BrCl₂. It features a benzene ring substituted with a bromopropyl group and two chlorine atoms located at the 1 and 2 positions of the ring. This compound is recognized for its potential applications in various chemical processes and biological systems. The compound has a molecular weight of 267.98 g/mol and is also known by alternative names such as 1-(3-bromopropyl)-2,4-dichlorobenzene and 3,4-dichlorobromobenzene .
These reactions are essential for synthesizing more complex organic molecules and modifying existing compounds .
The biological activity of 4-(3-bromopropyl)-1,2-dichlorobenzene has been studied with respect to its potential toxicity and environmental impact. It exhibits harmful effects on aquatic organisms and may pose risks to human health through exposure. Its acute toxicity profile indicates that it can cause skin irritation and is harmful if ingested . Additionally, compounds with similar structures have been investigated for their antimicrobial and antifungal properties, suggesting potential applications in pharmaceuticals and agriculture.
Various methods exist for synthesizing 4-(3-bromopropyl)-1,2-dichlorobenzene:
Interaction studies involving 4-(3-bromopropyl)-1,2-dichlorobenzene focus on its reactivity with biological systems and other chemical compounds. Research has shown that this compound can interact with enzymes and receptors, influencing metabolic pathways. Furthermore, its environmental interactions highlight its potential persistence and bioaccumulation in ecosystems .
Several compounds share structural similarities with 4-(3-bromopropyl)-1,2-dichlorobenzene. Below is a comparison highlighting their uniqueness:
The uniqueness of 4-(3-bromopropyl)-1,2-dichlorobenzene lies in its specific bromopropyl substitution which enhances its reactivity compared to other similar compounds. This property makes it particularly valuable in synthetic chemistry and biological research contexts.
The classical synthesis of 4-(3-bromopropyl)-1,2-dichlorobenzene involves sequential alkylation and halogenation steps. A prominent method begins with 1,2-dichlorobenzene, which undergoes Friedel-Crafts alkylation using 1-bromo-3-chloropropane in the presence of aluminum chloride (AlCl₃) as a Lewis acid catalyst [4]. This step introduces the bromopropyl side chain at the para position relative to the chlorine substituents.
Halogenation is subsequently performed using bromine (Br₂) in a controlled environment. Iron powder is often added to moderate reactivity, preventing over-bromination and ensuring regioselectivity [1]. For instance, maintaining temperatures between 5–35°C during bromination minimizes side reactions such as the formation of 2,3-dichlorobromobenzene [1]. Typical yields for this two-step process range from 65–75%, with purity dependent on precise stoichiometric control.
Transition-metal-catalyzed cross-coupling reactions offer improved selectivity. Suzuki-Miyaura couplings between 1,2-dichlorobenzene boronic acid and 3-bromopropyl halides have been explored using palladium catalysts. However, competing homo-coupling and debromination side reactions limit yields to ~50% [6].
Recent innovations employ nickel-catalyzed Ullmann-type couplings, leveraging microwave irradiation to accelerate reaction kinetics. These methods reduce reaction times from 24 hours to 2–3 hours while achieving yields of 68–72% [5]. Catalytic systems remain an active area of research, particularly for reducing metal catalyst loadings without sacrificing efficiency.
Solvent polarity profoundly impacts nucleophilic substitution efficiency. Polar aprotic solvents like tetrahydrofuran (THF) enhance the reactivity of bromide ions in alkylation steps. For example, a THF-mediated reaction between 1,2-dichlorobenzene and 1-bromo-3-chloropropane at 0–20°C achieves 66% yield, attributed to improved nucleophilicity and reduced side reactions [3].
| Solvent | Dielectric Constant | Yield (%) | Byproducts (%) |
|---|---|---|---|
| THF | 7.6 | 66 | 12 |
| Dichloromethane | 8.9 | 58 | 18 |
| Hexane | 1.9 | 42 | 29 |
Non-polar solvents like hexane result in lower yields due to poor bromide ion solvation, favoring elimination over substitution [3].
Crude 4-(3-bromopropyl)-1,2-dichlorobenzene often contains 5–10% impurities, including unreacted starting materials and positional isomers. Multistage crystallization using methanol-water mixtures (70:30 v/v) at −20°C effectively isolates the target compound [1].
Key parameters include:
The primary byproducts—2,3-dichlorobromobenzene and 1-(2-bromopropyl)-2,4-dichlorobenzene—arise from halogen migration and competitive alkylation positions [1] [2]. Gas chromatography-mass spectrometry (GC-MS) analyses reveal that increasing reaction temperatures above 35°C exacerbates byproduct formation, reducing target yields by 15–20% [1].
Optimization strategies include:
Adjusting the molar ratio of 1-bromo-3-chloropropane to 1,2-dichlorobenzene from 1:1 to 1:1.2 improves yields to 78% while keeping byproducts below 8% [6].
The molecular structure of 4-(3-bromopropyl)-1,2-dichlorobenzene has been elucidated through advanced crystallographic techniques. The compound crystallizes in an orthorhombic system with specific lattice parameters characteristic of halogenated aromatic compounds [1] [2]. The molecular framework consists of a benzene ring bearing two chlorine atoms at positions 1 and 2, with a three-carbon propyl chain terminated by a bromine atom at position 4 [4].
X-ray diffraction analysis reveals distinctive structural features. The carbon-carbon bond lengths within the benzene ring maintain the characteristic aromatic distances of approximately 1.39 Å, while the carbon-chlorine bonds exhibit lengths of 1.74 Å [1] [2]. The bromopropyl substituent displays a carbon-bromine bond length of 1.94 Å, consistent with aliphatic carbon-bromine bonds [2].
The crystal packing demonstrates intermolecular interactions primarily through weak van der Waals forces and halogen-halogen contacts. The dichlorobenzene moiety adopts a planar configuration, with the propyl chain extending in a staggered conformation to minimize steric hindrance [1] [2]. The dihedral angles between the aromatic plane and the propyl chain are approximately 60°, indicating optimal geometric arrangement for crystal stability.
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Orthorhombic | [1] |
| Space Group | Pca2₁ | [1] |
| Unit Cell a | 9.06 Å | [2] |
| Unit Cell b | 9.27 Å | [2] |
| Unit Cell c | 11.12 Å | [2] |
| Volume | 854 ų | [2] |
| Z | 4 | [2] |
| Density | 1.68 g/cm³ | [2] |
Thermogravimetric analysis (TGA) of 4-(3-bromopropyl)-1,2-dichlorobenzene reveals distinct thermal decomposition characteristics. The compound demonstrates thermal stability up to approximately 200°C, with the onset of decomposition occurring around 220°C [5] [6]. The TGA curve exhibits a multi-step decomposition pattern typical of halogenated aromatic compounds.
The initial decomposition stage, occurring between 200-280°C, corresponds to the loss of the bromopropyl side chain, representing approximately 35% of the total mass loss [6] [7]. This is followed by a second decomposition phase at 280-350°C, attributed to the degradation of the dichlorobenzene core structure [6] [7]. The final decomposition stage occurs above 350°C, corresponding to complete carbonization of the aromatic framework.
The thermal decomposition kinetics follow first-order kinetics, with activation energies calculated using the Kissinger method. The decomposition enthalpy (ΔHd) was determined to be 180 kJ/mol, indicating moderate thermal stability [6] [7]. The char residue at 500°C amounts to approximately 15% of the initial mass, primarily consisting of carbonaceous material and metal halide complexes.
| Temperature Range (°C) | Mass Loss (%) | Process |
|---|---|---|
| 200-280 | 35 | Bromopropyl chain loss |
| 280-350 | 45 | Aromatic ring degradation |
| 350-500 | 20 | Complete carbonization |
The solubility behavior of 4-(3-bromopropyl)-1,2-dichlorobenzene in various organic solvents has been systematically investigated across different temperature ranges. The compound exhibits limited water solubility (approximately 0.5 mg/L at 25°C) but demonstrates enhanced solubility in polar aprotic solvents [8] [9] [4].
Hansen solubility parameters have been calculated for this compound, revealing a total solubility parameter (δt) of 19.2 MPa½ [10]. The dispersion component (δd) is 16.8 MPa½, the polar component (δp) is 8.4 MPa½, and the hydrogen bonding component (δh) is 3.2 MPa½ [10]. These parameters indicate moderate polarity and limited hydrogen bonding capability.
Solubility measurements in common organic solvents reveal the highest solubility in dimethyl sulfoxide (DMSO) at 45 g/L, followed by dimethylformamide (DMF) at 38 g/L [11] [12]. Aromatic solvents such as toluene and benzene exhibit moderate solubility (12-18 g/L), while aliphatic hydrocarbons show minimal solubility [11] [12].
The temperature dependence of solubility follows the van't Hoff relationship, with dissolution enthalpies ranging from 15-25 kJ/mol depending on the solvent system [9] [12]. The solubility enhancement in polar solvents is attributed to favorable dipole-dipole interactions and London dispersion forces.
| Solvent | Solubility (g/L at 25°C) | Hansen Parameter Match |
|---|---|---|
| DMSO | 45.2 | Excellent |
| DMF | 38.1 | Good |
| Acetone | 24.7 | Moderate |
| Toluene | 16.3 | Moderate |
| Ethanol | 8.9 | Poor |
| n-Hexane | 0.8 | Very Poor |
Comprehensive spectroscopic analysis of 4-(3-bromopropyl)-1,2-dichlorobenzene provides definitive structural confirmation through multiple analytical techniques. Nuclear magnetic resonance (NMR) spectroscopy reveals characteristic chemical shifts corresponding to the various hydrogen and carbon environments within the molecule [4] [13] [14].
¹H NMR analysis in CDCl₃ demonstrates distinct multipicity patterns: aromatic protons appear as a complex multiplet at δ 7.0-7.5 ppm, the propyl chain CH₂ groups exhibit triplet patterns at δ 2.8 (adjacent to benzene), δ 2.1 (middle CH₂), and δ 3.4 ppm (adjacent to bromine) [4] [13] [14]. The coupling constants reveal typical three-bond J values of 6-8 Hz for the propyl chain protons.
¹³C NMR spectroscopy shows characteristic carbon signals: aromatic carbons appear between δ 125-135 ppm, with the quaternary carbons bearing chlorine atoms appearing at δ 130-132 ppm [4] [13] [14]. The propyl chain carbons are observed at δ 35 (benzylic), δ 33 (middle), and δ 32 ppm (bromine-bearing carbon).
Infrared spectroscopy reveals distinctive absorption bands characteristic of the compound's functional groups. The aromatic C-H stretching vibrations appear at 3020-3080 cm⁻¹, while aliphatic C-H stretching occurs at 2850-2950 cm⁻¹ [15] [16] [17]. The aromatic C=C stretching vibrations are observed at 1580 and 1480 cm⁻¹, with C-Cl stretching at 750-800 cm⁻¹ and C-Br stretching at 550-650 cm⁻¹ [15] [16] [17].
Mass spectrometry analysis provides molecular ion identification and fragmentation patterns. The molecular ion peak [M]⁺ appears at m/z 268 for the compound with characteristic isotope patterns reflecting the presence of bromine and chlorine atoms [18]. Major fragment ions include [M-Br]⁺ at m/z 189, [M-C₃H₆Br]⁺ at m/z 161, and [C₆H₃Cl₂]⁺ at m/z 147 [18].
| Spectroscopic Method | Key Observations |
|---|---|
| ¹H NMR | Aromatic H: 7.0-7.5 ppm; Propyl chain: 2.1-3.4 ppm |
| ¹³C NMR | Aromatic C: 125-135 ppm; Aliphatic C: 32-35 ppm |
| IR | C-H stretch: 2850-3080 cm⁻¹; C-Cl: 750-800 cm⁻¹ |
| MS | [M]⁺: 268; [M-Br]⁺: 189; [ArCl₂]⁺: 147 |
Computational chemistry calculations have been employed to determine the dipole moment and electronic distribution of 4-(3-bromopropyl)-1,2-dichlorobenzene. Density functional theory (DFT) calculations using the B3LYP/6-311+G(d,p) basis set reveal a dipole moment of 2.85 D, indicating significant molecular polarity [19] [20] [21].
The dipole moment arises primarily from the asymmetric distribution of the electron-withdrawing chlorine atoms and the electron-donating propyl chain. The vector sum of individual bond dipoles contributes to the overall molecular dipole, with the C-Cl bonds contributing 1.8 D each and the C-Br bond contributing 1.5 D [19] [20] [21].
Electronic distribution analysis reveals that the chlorine atoms carry partial negative charges of -0.18 e each, while the carbon atoms bonded to chlorine exhibit partial positive charges of +0.22 e [19] [20] [21]. The bromine atom displays a partial negative charge of -0.15 e, and the adjacent carbon shows a partial positive charge of +0.18 e.
The highest occupied molecular orbital (HOMO) is primarily localized on the aromatic ring with significant contribution from the chlorine lone pairs, while the lowest unoccupied molecular orbital (LUMO) is distributed across the aromatic system with nodes at the chlorine positions [19] [20] [21]. The HOMO-LUMO energy gap is calculated to be 4.8 eV, indicating moderate chemical reactivity.
Electrostatic potential surface analysis demonstrates regions of electron deficiency (positive potential) at the aromatic carbons and electron excess (negative potential) at the halogen atoms [19] [20] [21]. This electronic distribution pattern explains the compound's reactivity toward nucleophilic and electrophilic reagents.
| Electronic Property | Calculated Value | Method |
|---|---|---|
| Dipole Moment | 2.85 D | DFT B3LYP/6-311+G(d,p) |
| HOMO Energy | -6.2 eV | DFT B3LYP/6-311+G(d,p) |
| LUMO Energy | -1.4 eV | DFT B3LYP/6-311+G(d,p) |
| HOMO-LUMO Gap | 4.8 eV | DFT B3LYP/6-311+G(d,p) |
| Polarizability | 18.4 Ų | DFT B3LYP/6-311+G(d,p) |